1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile
Description
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromopyrazole moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOBAPTHURZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Bromopyrazole Moiety: The bromopyrazole moiety can be synthesized through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: The bromopyrazole is then subjected to cyclopropanation using diazo compounds in the presence of a transition metal catalyst such as rhodium or copper.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols, depending on the reagents used.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromopyrazole moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluoropyrazol-1-yl)cyclopropane-1-carbonitrile: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carbonitrile: The presence of a methyl group instead of a halogen atom affects its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
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